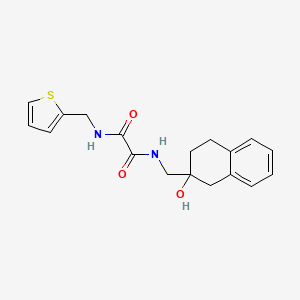

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- Tetrahydronaphthalenylmethyl group: A partially saturated bicyclic structure that combines rigidity with moderate flexibility.

Properties

IUPAC Name |

N'-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-16(19-11-15-6-3-9-24-15)17(22)20-12-18(23)8-7-13-4-1-2-5-14(13)10-18/h1-6,9,23H,7-8,10-12H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQAUWWGIOBFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound classified as an oxalamide. This compound exhibits a complex structure that incorporates a tetrahydronaphthalene moiety and a thiophene ring, contributing to its unique chemical properties and potential biological activities. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 325.4 g/mol. The compound features an oxalamide functional group (–C(=O)N–C(=O)–), which is known for its stability and reactivity in various biological processes.

The biological activity of this compound is hypothesized to stem from its interaction with various biological targets. The presence of the tetrahydronaphthalene and thiophene moieties suggests potential interactions with enzymatic pathways or receptor activities. Compounds with similar structures have been reported to exhibit significant biological activities including:

- Antioxidant activity : Compounds similar to N1-(...oxalamide) have shown antioxidant properties through various mechanisms such as electron transfer and proton transfer reactions .

- Antimicrobial properties : Research indicates that derivatives of oxalamides can possess antibacterial and antifungal activities. For instance, related compounds have been tested against various pathogenic bacteria and fungi .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of oxalamides and their derivatives:

- Antitumor Activity : A study involving similar oxalamide derivatives demonstrated significant cytotoxic effects against human cancer cell lines, including HeLa cells. The IC50 values indicated potent anti-proliferative effects at low concentrations .

- Antioxidant Studies : Research has shown that compounds containing thiophene rings exhibit notable antioxidant activities. For example, studies utilizing DPPH and ABTS assays confirmed the ability to scavenge free radicals effectively .

- Enzyme Inhibition : Some oxalamides have been investigated for their capacity to inhibit specific enzymes linked to inflammatory pathways or cancer progression. This suggests a potential role in therapeutic applications targeting these conditions.

Comparative Biological Activity Table

| Compound Type | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Oxalamide | Antitumor (HeLa Cells) | 34 | |

| Oxalamide | Antioxidant | Varies | |

| Oxalamide | Antimicrobial | Varies |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Amide Linkage : The reaction between 2-hydroxy tetrahydronaphthalene derivatives and thiophenes in the presence of coupling agents.

- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve high purity suitable for biological testing.

Synthesis Conditions

Key conditions influencing yield include:

- Solvent choice (e.g., dimethylformamide or dichloromethane)

- Reaction temperature

- Catalyst presence (if required)

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Thiophene vs. Aromatic/Chlorinated Substituents

N1-(5-Chloro-2-Methoxyphenyl)-N2-((2-Hydroxy-Tetrahydronaphthalen-2-yl)methyl)Oxalamide (C20H21ClN2O4, MW 388.8):

- Replaces the thiophene with a 5-chloro-2-methoxyphenyl group.

- Chlorine and methoxy substituents introduce electron-withdrawing and donating effects, respectively, altering electronic distribution compared to the sulfur-mediated resonance in thiophene .

- Molecular weight differences (388.8 vs. ~391–430 for thiophene-containing analogs) may influence pharmacokinetic properties.

N1,N2-Bis(Thiophen-2-ylmethyl)Oxalamide (CAS 920366-91-2):

Adamantyl vs. Tetrahydronaphthalenyl Groups

Structural Conformation and Solid-State Properties

Crystal Packing in 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide :

N1-(2-(Azepan-1-yl)-2-(Thiophen-3-yl)Ethyl)-N2-(Thiophen-2-ylmethyl)Oxalamide (C19H25N3O2S2, MW 391.6):

- Azepane’s seven-membered ring increases conformational flexibility compared to the tetrahydronaphthalenyl group’s bicyclic structure.

- Thiophen-3-yl vs. thiophen-2-yl substitution alters electronic interactions .

Q & A

Q. What are the key considerations in designing a synthesis route for N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide?

- Methodological Answer : A robust synthesis route should prioritize regioselectivity and functional group compatibility. Key steps include:

Tetrahydronaphthalenol Preparation : Reduce 1-naphthol or derivatives using NaBH₄ or LiAlH₄ to form 2-hydroxy-1,2,3,4-tetrahydronaphthalene .

Thiophene Functionalization : Introduce the thiophen-2-ylmethyl group via alkylation (e.g., using thiophenemethyl bromide in DMF with K₂CO₃ as a base) .

Oxalamide Coupling : React the intermediates with oxalyl chloride in anhydrous conditions to form the oxalamide linkage .

Critical Parameters : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the hydroxy-tetrahydronaphthalene backbone and thiophene substitution patterns. Look for characteristic shifts: thiophene protons (~6.8–7.4 ppm) and hydroxy protons (~1.5–2.5 ppm) .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion). Use reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Confirm oxalamide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Antiparasitic Assays : Test against Trypanosoma cruzi (Chagas disease) using cell viability assays (e.g., resazurin-based) .

- Cytotoxicity : Assess against mammalian cell lines (e.g., HEK293) via MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be systematically resolved?

- Methodological Answer :

- Assay Variability : Control for solvent effects (e.g., DMSO vs. aqueous solubility) and incubation times .

- Metabolite Stability : Perform LC-MS stability studies in assay media to detect degradation products .

- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate direct binding to putative targets .

Q. What strategies optimize the yield of the oxalamide coupling step?

- Methodological Answer :

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance oxalyl chloride reactivity .

- Solvent Optimization : Use anhydrous THF or DCM to minimize side reactions .

- Temperature Control : Maintain 0–5°C during coupling to prevent racemization or over-reaction .

Example Protocol :

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Coupling | Oxalyl chloride, DMAP, THF, 0°C | 75% → 92% |

Q. How can computational modeling guide structural modifications for enhanced activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in biological targets (e.g., T. cruzi enzymes) .

- QSAR Analysis : Correlate electronic properties (HOMO-LUMO gaps) of the thiophene and naphthalene moieties with bioactivity .

- MD Simulations : Assess conformational stability of the oxalamide linker in aqueous vs. lipid membranes .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 2–7.4) .

- Co-solvent Systems : Use cyclodextrins or PEG-400 to improve aqueous solubility .

- Crystallography : Obtain single-crystal X-ray data to identify polymorphic forms affecting solubility .

Comparative Analysis

Q. How does this compound compare to N1-(isoxazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide?

- Methodological Answer :

- Structural Differences : The tetrahydronaphthalenol group enhances lipophilicity vs. isoxazole’s polarity .

- Bioactivity : Test both compounds in parallel assays (e.g., antimicrobial IC₅₀) to quantify potency shifts .

- Metabolic Stability : Compare microsomal half-lives using liver S9 fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.